molecular formula C20H19NO2 B12574937 Propanoic acid, 2,2-dimethyl-, 4-(2-quinolinyl)phenyl ester CAS No. 634613-69-7

Propanoic acid, 2,2-dimethyl-, 4-(2-quinolinyl)phenyl ester

Cat. No.: B12574937
CAS No.: 634613-69-7
M. Wt: 305.4 g/mol
InChI Key: BFQMFVHUJMFYFA-UHFFFAOYSA-N
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Description

Propanoic acid, 2,2-dimethyl-, 4-(2-quinolinyl)phenyl ester (hereafter referred to as the target compound) is a pivalic acid (2,2-dimethylpropanoic acid) ester featuring a 4-(2-quinolinyl)phenyl substituent.

Properties

CAS No.

634613-69-7

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

(4-quinolin-2-ylphenyl) 2,2-dimethylpropanoate

InChI

InChI=1S/C20H19NO2/c1-20(2,3)19(22)23-16-11-8-15(9-12-16)18-13-10-14-6-4-5-7-17(14)21-18/h4-13H,1-3H3

InChI Key

BFQMFVHUJMFYFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Reaction Scheme

The most widely reported and effective method for synthesizing this ester is the carbodiimide-mediated esterification of 2,2-dimethylpropanoic acid with 4-(2-quinolinyl)phenol.

  • Reagents:
    • 2,2-dimethylpropanoic acid
    • 4-(2-quinolinyl)phenol
    • Dicyclohexylcarbodiimide (DCC) as a dehydrating agent
    • 4-Dimethylaminopyridine (DMAP) as a catalyst
  • Solvent: Anhydrous dichloromethane (DCM)
  • Conditions: Room temperature, inert atmosphere (dry nitrogen or argon) to prevent moisture interference

Mechanism

  • DCC activates the carboxylic acid by forming an O-acylurea intermediate.
  • DMAP catalyzes nucleophilic attack by the phenol oxygen on the activated acid intermediate.
  • The ester bond forms with the release of dicyclohexylurea (DCU) as a byproduct.

Alternative Preparation Approaches

Acid Chloride Route

  • Conversion of 2,2-dimethylpropanoic acid to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
  • Subsequent reaction of the acid chloride with 4-(2-quinolinyl)phenol in the presence of a base (e.g., pyridine) to form the ester.

Advantages:

  • Often faster reaction times.
  • High reactivity of acid chloride intermediate.

Disadvantages:

  • Requires careful handling of corrosive reagents.
  • Possible side reactions with sensitive quinoline ring.

Direct O-Alkylation (Less Common)

  • Alkylation of the phenol with an appropriate alkylating agent derived from 2,2-dimethylpropanoic acid derivatives.
  • This method is less favored due to steric hindrance and lower selectivity.

Data Table: Summary of Preparation Methods

Method Reagents & Catalysts Solvent Conditions Yield (%) Notes
Carbodiimide Coupling 2,2-dimethylpropanoic acid, 4-(2-quinolinyl)phenol, DCC, DMAP Anhydrous DCM RT, inert atmosphere 80-90 Mild, high purity, widely used
Acid Chloride Method 2,2-dimethylpropanoic acid, SOCl₂, 4-(2-quinolinyl)phenol, pyridine DCM or similar Reflux or RT 75-85 Faster, but requires careful handling
Direct O-Alkylation Alkyl halide derivative, base Polar aprotic solvents Elevated temperature <60 Less selective, steric hindrance issues

Detailed Research Findings and Notes

  • Carbodiimide Coupling:
    Studies confirm that using DCC and DMAP in dichloromethane at 0–25°C provides optimal conversion with minimal side products. The reaction mixture is typically stirred for several hours (4–24 h) until completion, monitored by TLC or HPLC. The byproduct DCU precipitates and is removed by filtration. The crude product is purified by column chromatography or recrystallization.

  • Acid Chloride Preparation:
    Thionyl chloride converts the acid to acid chloride under reflux for 2–3 hours. The acid chloride is then reacted with the phenol at 0–5°C to room temperature, often in the presence of pyridine to neutralize HCl formed. This method is efficient but requires anhydrous conditions and careful quenching.

  • Solvent Choice:
    Dichloromethane is preferred due to its ability to dissolve both reactants and reagents and its low boiling point facilitating easy removal. Anhydrous conditions are critical to prevent hydrolysis of activated intermediates.

  • Catalyst Role:
    DMAP significantly accelerates the esterification by acting as a nucleophilic catalyst, enhancing the electrophilicity of the activated acid intermediate.

Summary and Recommendations

The carbodiimide-mediated esterification method is the most authoritative and practical approach for preparing Propanoic acid, 2,2-dimethyl-, 4-(2-quinolinyl)phenyl ester, balancing yield, purity, and operational simplicity. The acid chloride method is a viable alternative when faster reaction times are required but involves more hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2,2-dimethyl-, 4-(2-quinolinyl)phenyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl and quinoline rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) in water, while basic hydrolysis can be carried out using sodium hydroxide (NaOH) in water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of esters to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Hydrolysis: 2,2-dimethylpropanoic acid and 4-(2-quinolinyl)phenol.

    Reduction: 2,2-dimethylpropanol and 4-(2-quinolinyl)phenol.

    Substitution: Various substituted derivatives of the phenyl and quinoline rings.

Scientific Research Applications

Propanoic acid, 2,2-dimethyl-, 4-(2-quinolinyl)phenyl ester has several applications in scientific research:

    Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanoic acid, 2,2-dimethyl-, 4-(2-quinolinyl)phenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active components that may interact with enzymes or receptors in biological systems. The quinoline ring is known for its ability to intercalate with DNA, potentially leading to anticancer effects. Additionally, the phenyl group can participate in various biochemical interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Key Observations :

  • Electron Effects: The nitro group in 4-nitrophenyl pivalate (CAS 4195-17-9) enhances electrophilicity, making it reactive in nucleophilic acyl substitution reactions . In contrast, the target compound’s quinolinyl group may stabilize the ester via resonance or steric hindrance.
  • The quinolinyl group in the target compound, being aromatic and planar, may reduce solubility in polar solvents.
  • Steric Considerations: The propenyl-ketone substituent in CAS 331460-43-6 introduces steric bulk, which could hinder reactivity in ester hydrolysis compared to the target compound’s quinolinyl group .

Physicochemical Properties

Volatility and Vapor Pressure

  • 2-Phenylethyl pivalate (CAS 67662-96-8) has a reported VC value (volatility coefficient) of 0.668, suggesting moderate volatility . The quinolinyl group in the target compound likely reduces volatility due to increased molecular weight and intermolecular interactions.

Biological Activity

Introduction

Propanoic acid, 2,2-dimethyl-, 4-(2-quinolinyl)phenyl ester (CAS No. 634613-69-7) is a chemical compound notable for its structural complexity and potential biological activities. Its molecular formula is C20H19NO2, with a molecular weight of approximately 305.4 g/mol. The compound features a propanoic acid moiety with two methyl substituents and is linked through an ester bond to a phenyl group that incorporates a quinoline ring. This unique structure may confer various biological properties, particularly in medicinal chemistry.

Synthesis and Chemical Properties

The synthesis of this compound typically involves the esterification of 2,2-dimethylpropanoic acid with 4-(2-quinolinyl)phenol using dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). The reaction is generally performed in anhydrous solvents like dichloromethane at room temperature.

PropertyValue
Molecular FormulaC20H19NO2
Molecular Weight305.4 g/mol
CAS Number634613-69-7
StructureChemical Structure

Biological Activity

Research indicates that this compound exhibits significant biological activities , particularly antimicrobial and anticancer properties. The quinoline moiety is known for its ability to intercalate with DNA, which may enhance its anticancer efficacy by disrupting DNA replication and transcription processes.

  • DNA Intercalation : The quinoline structure allows the compound to intercalate between DNA bases, potentially leading to cytotoxic effects in cancer cells.
  • Enzyme Inhibition : Studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating various biochemical processes .
  • Signal Transduction Modulation : The interactions at the molecular level indicate potential roles in altering signal transduction pathways critical for cell proliferation and survival.

Case Studies

Several studies have explored the biological effects of similar compounds with quinoline structures:

  • Anticancer Studies : Research has shown that compounds with quinoline derivatives have been effective against various cancer cell lines due to their ability to induce apoptosis and inhibit cell growth.
  • Antimicrobial Activity : Investigations into related compounds reveal promising antimicrobial properties against a range of pathogenic bacteria and fungi, suggesting that propanoic acid derivatives could serve as lead compounds for new antibiotic therapies.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds.

Compound NameMolecular FormulaUnique Features
Propanoic acid, 2,2-dimethyl-, phenylmethyl esterC17H22O2Lacks quinoline moiety; simpler structure
Propanoic acid, 2,2-dimethyl-, 2-phenylethyl esterC17H22O2Similar backbone but different substituents
Quinoline derivatives (general class)VariesDiverse biological activities; often used in drug development

The unique combination of functional groups in this compound enhances its chemical reactivity and biological activity compared to these similar compounds.

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